molecular formula C9H10BrFO2 B12078475 (3-Bromo-4-(2-fluoroethoxy)phenyl)methanol

(3-Bromo-4-(2-fluoroethoxy)phenyl)methanol

Cat. No.: B12078475
M. Wt: 249.08 g/mol
InChI Key: GILJLKDSXHAVPG-UHFFFAOYSA-N
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Description

(3-Bromo-4-(2-fluoroethoxy)phenyl)methanol (CAS 1503202-55-8) is a valuable aromatic building block in research and development, particularly for the synthesis of more complex organic molecules. Its molecular formula is C9H10BrFO2 and it has a molecular weight of 249.08 g/mol . The compound features both a benzyl alcohol and a bromo substituent on the phenyl ring, making it a versatile intermediate for further functionalization through various coupling reactions and nucleophilic substitutions. The 2-fluoroethoxy chain attached to the ring can be used to influence the compound's electronic properties, lipophilicity, and metabolic stability, which is a key consideration in medicinal chemistry programs during the optimization of lead compounds . This chemical is exclusively for research applications and is not intended for diagnostic or therapeutic uses. Researchers are advised to handle this material with appropriate precautions, refer to the Safety Data Sheet for detailed hazard information, and ensure it is stored under recommended conditions, often involving cold-chain transportation for stability .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H10BrFO2

Molecular Weight

249.08 g/mol

IUPAC Name

[3-bromo-4-(2-fluoroethoxy)phenyl]methanol

InChI

InChI=1S/C9H10BrFO2/c10-8-5-7(6-12)1-2-9(8)13-4-3-11/h1-2,5,12H,3-4,6H2

InChI Key

GILJLKDSXHAVPG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CO)Br)OCCF

Origin of Product

United States

Nomenclature and Advanced Structural Considerations

Systematic IUPAC Nomenclature and Isomeric Context

The formal name for this compound, as dictated by the International Union of Pure and Applied Chemistry (IUPAC), is (3-Bromo-4-(2-fluoroethoxy)phenyl)methanol. This name systematically describes the molecule's architecture: a methanol (B129727) group (-CH₂OH) attached to a phenyl ring which is substituted with a bromo group at the third carbon and a 2-fluoroethoxy group at the fourth carbon, relative to the methanol substituent.

The substitution pattern on the benzene (B151609) ring gives rise to the possibility of several positional isomers. For instance, the bromo and fluoroethoxy groups could be situated at different positions on the phenyl ring, leading to distinct chemical entities with potentially different properties.

Aromatic Ring Substituent Effects on Electronic Structure

The electronic landscape of the benzene ring in this compound is significantly influenced by its three substituents, each contributing distinct inductive and resonance effects.

The 2-fluoroethoxy group at the para-position is an alkoxy group, which is generally considered an activating group in electrophilic aromatic substitution. colostate.edursc.orgdtic.mil The oxygen atom's lone pairs can be delocalized into the benzene ring via a strong resonance effect (+R), increasing the electron density at the ortho and para positions. colostate.edursc.org The presence of the electronegative fluorine atom in the ethoxy chain introduces an electron-withdrawing inductive effect (-I), which can temper the activating nature of the alkoxy group.

The hydroxymethyl group (-CH₂OH) is generally considered to have a weak electronic effect. Its Hammett sigma value is close to zero, indicating it is neither strongly electron-donating nor electron-withdrawing. aps.org

Table 1: Summary of Substituent Electronic Effects

SubstituentPositionInductive EffectResonance EffectOverall Effect on Ring Reactivity
Bromo3-I (withdrawing)+R (donating, weak)Deactivating
2-Fluoroethoxy4-I (withdrawing)+R (donating, strong)Activating
Hydroxymethyl1Weakly -INoneNeutral to weakly deactivating

Conformational Analysis and Steric Hindrance within the Molecular Architecture

The three-dimensional structure of this compound is not static, with rotation possible around the single bonds connecting the substituents to the phenyl ring and within the fluoroethoxy chain.

The presence of the bulky bromo and 2-fluoroethoxy groups ortho to each other introduces significant steric hindrance . This steric repulsion can influence the preferred rotational angles (dihedral angles) of the substituents to minimize energetic strain. wikipedia.org For instance, the size of the bromo and ethoxy groups will likely force the hydroxymethyl and fluoroethoxy groups to adopt specific conformations to avoid unfavorable steric clashes. wikipedia.org

The flexibility of the 2-fluoroethoxy chain adds another layer of conformational complexity. Rotation around the C-O and C-C bonds within this chain will lead to various possible spatial arrangements of the fluorine atom relative to the rest of the molecule.

Table 2: Key Torsional Angles for Conformational Analysis

Torsional AngleDescriptionExpected Influences
C2-C1-C(α)-ORotation of the hydroxymethyl group relative to the ringInfluenced by steric interactions with ortho substituents.
C3-C4-O-C(ethyl)Rotation of the fluoroethoxy group relative to the ringInfluenced by steric hindrance from the adjacent bromo group.
C4-O-C(ethyl)-C(F)Rotation within the fluoroethoxy chainDetermines the spatial position of the fluorine atom.

The interplay of these electronic and steric factors results in a complex potential energy surface with multiple local minima, each corresponding to a different stable conformation of the molecule. The precise geometry and relative energies of these conformers would require detailed computational modeling or experimental structural analysis, such as X-ray crystallography.

Synthetic Methodologies for 3 Bromo 4 2 Fluoroethoxy Phenyl Methanol

Precursor Synthesis Strategies

The construction of (3-Bromo-4-(2-fluoroethoxy)phenyl)methanol relies on the initial synthesis of key building blocks. These strategies primarily involve creating a brominated aromatic aldehyde and then introducing the fluoroethoxy group, or vice-versa.

A common and crucial precursor is 3-bromo-4-fluorobenzaldehyde. Its synthesis is typically achieved through the electrophilic bromination of 4-fluorobenzaldehyde (B137897). Several methods have been reported, employing different brominating agents and reaction conditions to optimize yield and purity.

One established method involves treating 4-fluorobenzaldehyde with bromine in the presence of 65% oleum, catalytic amounts of iodine, and zinc bromide. chemicalbook.com This process achieves a high yield of the desired product after heating and subsequent workup. chemicalbook.com Another approach utilizes a multi-step sequence starting from a 3-bromo-4-fluoro-benzoic acid halide, which is converted to the corresponding amide and then to 3-bromo-4-fluoro-benzonitrile. google.com The nitrile is subsequently reacted with formic acid in the presence of a catalyst like Raney nickel to yield 3-bromo-4-fluorobenzaldehyde. google.com

A more recent, environmentally conscious method avoids the direct use of hazardous elemental bromine. google.com This process involves the in-situ generation of the brominating agent from sodium bromide and sodium hypochlorite (B82951) in a biphasic system of dichloromethane (B109758) and acidic water, facilitated by ultrasonic irradiation. google.compatsnap.com

Summary of Synthetic Methods for 3-bromo-4-fluorobenzaldehyde
MethodReagentsKey ConditionsYieldReference
Direct Bromination4-Fluorobenzaldehyde, Bromine, 65% Oleum, Iodine, Zinc BromideHeating to 40°C for 90 minutes97% chemicalbook.com
From Benzonitrile3-Bromo-4-fluoro-benzonitrile, Formic Acid, Raney NickelStirring at 90°-100°C for 24 hours95% (of acetal) google.com
Ultrasonic-Assisted4-Fluorobenzaldehyde, Sodium Bromide, Hydrochloric Acid, Sodium HypochloriteUltrasonic irradiation at 20-25°C91.9% google.com

The introduction of the 2-fluoroethoxy group is a critical step. This is typically accomplished either by nucleophilic substitution on a phenolic precursor or through modern catalytic cross-coupling reactions. The synthesis often starts from a phenol (B47542), such as 3-bromo-4-hydroxybenzaldehyde, which can be prepared from intermediates like 4-hydroxyacetophenone through bromination and subsequent modifications. nih.govresearchgate.net

The Williamson ether synthesis is a classical and widely used method for forming the ether linkage. In this context, a suitably substituted phenol (e.g., 3-bromo-4-hydroxybenzaldehyde) is deprotonated with a base, such as potassium carbonate or sodium hydride, to form a phenoxide ion. This nucleophilic phenoxide then reacts with an alkylating agent like 2-bromo-1-fluoroethane or a related electrophile (e.g., 2-chloro-1-fluoroethane) to displace the halide and form the desired fluoroethoxy ether. nih.gov The reaction is typically carried out in a polar aprotic solvent like DMF or acetone.

Modern synthetic chemistry offers more advanced methods for forming C–O bonds, such as palladium-catalyzed cross-coupling reactions. youtube.com A highly effective protocol has been developed for the cross-coupling of (hetero)aryl bromides with fluorinated alcohols. nih.gov This method utilizes a commercially available palladium precatalyst, tBuBrettPhos Pd G3, with a mild base like cesium carbonate (Cs₂CO₃) in toluene. nih.gov This approach is notable for its short reaction times and excellent tolerance of various functional groups, making it suitable for complex molecules. nih.gov It provides a direct route to fluoroethoxylated aromatics by coupling an aryl bromide (like 3-bromo-4-bromobenzaldehyde, if a selective reaction is possible, or a protected aldehyde version) with 2-fluoroethanol. nih.gov This catalytic strategy represents a significant advancement over traditional O-alkylation, particularly for substrates where the classical method might be sluggish or lead to side reactions. nih.govnih.gov

Preparation of Fluoroethoxy-Bearing Phenolic Intermediates

Formation of the Phenylmethanol Moiety

The final step in the synthesis of this compound is the conversion of the carbonyl group of the aldehyde precursor, 3-bromo-4-(2-fluoroethoxy)benzaldehyde, into a primary alcohol.

The reduction of an aromatic aldehyde to a benzyl (B1604629) alcohol is a common and high-yielding transformation. Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reducing agent frequently employed for this purpose. ugm.ac.id The reaction is typically performed by treating the aldehyde with sodium borohydride in an alcoholic solvent like methanol (B129727) or ethanol (B145695) at room temperature or 0°C. ugm.ac.idchemicalbook.com The reaction proceeds quickly and cleanly, and after quenching with water or a dilute acid, the desired phenylmethanol product can be isolated in high yield. chemicalbook.com The use of ultrasonic irradiation has also been shown to accelerate the reduction of aldehydes with sodium borohydride. ugm.ac.id

Other reducing agents can also be used, such as zinc dust in the presence of hydrochloric acid (Zn/HCl) or borane-tetrahydrofuran (B86392) complex (BH₃·THF), which can reduce carboxylic acids as well as aldehydes. chemicalbook.comaskfilo.comturito.comsarthaks.com

Common Methods for Reduction of Aromatic Aldehydes
Reducing AgentSolventKey FeaturesReference
Sodium Borohydride (NaBH₄)Methanol, EthanolMild, selective for aldehydes/ketones, high yield, simple procedure. ugm.ac.idchemicalbook.com
Zinc and Hydrochloric Acid (Zn/HCl)Acidic mediumClassic reduction method. askfilo.comturito.comsarthaks.com
Borane-THF complex (BH₃·THF)Tetrahydrofuran (B95107) (THF)Can also reduce carboxylic acids and other functional groups. chemicalbook.com

Grignard Reactions and Related Organometallic Approaches for Alcohol Synthesis

The synthesis of alcohols via Grignard reagents is a cornerstone of organic chemistry, valued for its efficacy in forming carbon-carbon bonds. ncert.nic.in This approach involves the reaction of an organomagnesium halide (the Grignard reagent) with a carbonyl compound. ncert.nic.in For the synthesis of a primary alcohol like this compound, the corresponding Grignard reagent would need to react with formaldehyde (B43269).

A hypothetical Grignard route to the target compound could be envisioned starting from a precursor like 1-bromo-2-fluoro-4-methoxybenzene. The synthesis would proceed through the following stages:

Formation of the Grignard Reagent : The aryl bromide is reacted with magnesium turnings in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF), to form the phenylmagnesium bromide derivative. This step requires strictly anhydrous conditions, as any trace of water would protonate and destroy the highly basic Grignard reagent. umass.edu

Reaction with Formaldehyde : The formed Grignard reagent is then added to formaldehyde (HCHO), which serves as the one-carbon electrophile. The nucleophilic carbon of the Grignard reagent attacks the carbonyl carbon of formaldehyde.

Acidic Workup : The resulting magnesium alkoxide intermediate is subsequently hydrolyzed in an acidic workup (e.g., with aqueous ammonium (B1175870) chloride or dilute HCl) to yield the primary alcohol. ugm.ac.id

Demethylation and Fluoroethoxylation : The methoxy (B1213986) group, serving as a protecting group for the phenol, would then need to be cleaved, followed by the introduction of the 2-fluoroethoxy group via a Williamson ether synthesis.

While theoretically sound, this organometallic approach is more complex and likely less efficient for this specific target compared to other methods due to the number of steps, including protection and deprotection, and the stringent reaction conditions required for Grignard reagent formation.

Advanced Coupling and Functionalization Reactions

More direct and efficient pathways to this compound involve the late-stage reduction of a corresponding benzaldehyde (B42025) derivative. This approach leverages the selective functionalization of a readily available aromatic core.

Strategies for Selective Introduction of Functional Groups

Bromination : The starting point for the most plausible synthetic route is a phenol derivative. The bromination of 4-hydroxybenzaldehyde (B117250) is a known process, but it can yield byproducts such as 3,5-dibromo-4-hydroxybenzaldehyde. guidechem.com To ensure the correct regiochemistry (bromine at position 3), it is strategically advantageous to start with the commercially available 3-Bromo-4-hydroxybenzaldehyde . This precursor already contains two of the required functionalities in the correct positions, simplifying the synthetic challenge.

O-Alkylation (Fluoroethoxylation) : The introduction of the 2-fluoroethoxy group is achieved via a Williamson ether synthesis. This reaction involves the deprotonation of the phenolic hydroxyl group of 3-Bromo-4-hydroxybenzaldehyde with a mild base (e.g., potassium carbonate) to form a phenoxide anion. This potent nucleophile then reacts with a 2-fluoroethyl halide (e.g., 1-bromo-2-fluoroethane (B107303) or 1-iodo-2-fluoroethane) in an SN2 reaction to form the ether linkage. This method is highly selective for the phenolic -OH group and does not affect the aldehyde functionality.

Reduction to the Alcohol : The final functional group, the hydroxymethyl moiety, is introduced by the reduction of the aldehyde. Sodium borohydride (NaBH₄) is the ideal reagent for this transformation. It is a mild and selective reducing agent that readily converts aldehydes to primary alcohols while being unreactive towards the aryl bromide and the ether linkage. ncert.nic.inncert.nic.in This chemoselectivity is crucial for the successful synthesis of the final product.

Multi-step Synthetic Sequences Leading to the Target Compound

Based on the principles of selective functionalization, the most efficient and practical synthetic route to this compound is a two-step sequence starting from 3-Bromo-4-hydroxybenzaldehyde.

Step 1: Synthesis of 3-Bromo-4-(2-fluoroethoxy)benzaldehyde

In this step, 3-Bromo-4-hydroxybenzaldehyde is subjected to a Williamson ether synthesis. The phenol is dissolved in a polar aprotic solvent like dimethylformamide (DMF) or acetone. A base, typically potassium carbonate (K₂CO₃), is added to deprotonate the phenol and form the nucleophilic phenoxide. A fluoroalkylating agent, such as 1-bromo-2-fluoroethane, is then added to the mixture, which is typically heated to facilitate the SN2 reaction. Upon completion, an aqueous workup followed by extraction with an organic solvent isolates the intermediate product, 3-Bromo-4-(2-fluoroethoxy)benzaldehyde .

Step 2: Synthesis of this compound

The aldehyde intermediate from Step 1 is dissolved in a protic solvent, usually methanol or ethanol. Sodium borohydride (NaBH₄) is then added portion-wise at a controlled temperature, often at room temperature or cooled in an ice bath. umass.edu The NaBH₄ selectively reduces the aldehyde carbonyl group to a primary alcohol. The reaction is typically rapid and clean. After the reduction is complete, the reaction is quenched, often with a dilute acid, and the final product, This compound , is isolated through extraction and purification.

Comparative Analysis of Synthetic Routes

When evaluating synthetic strategies, chemists consider factors such as efficiency, yield, cost, safety, and environmental impact.

Evaluation of Efficiency and Yields in Academic Syntheses

Comparing the primary aldehyde reduction route with the hypothetical Grignard route reveals significant differences in efficiency and likely yields.

FeatureAldehyde Reduction RouteGrignard Route
Starting Material 3-Bromo-4-hydroxybenzaldehyde1-Bromo-2-fluoro-4-methoxybenzene (Hypothetical)
Number of Steps 2>3 (including protection/deprotection)
Key Reactions Williamson Ether Synthesis, NaBH₄ ReductionGrignard Formation, Reaction with HCHO, Demethylation, Etherification
Typical Yields High. NaBH₄ reductions often exceed 90%. ugm.ac.idscielo.br Williamson ether syntheses are also typically high-yielding.Variable. Grignard reactions are sensitive to moisture and can have competing side reactions. ncert.nic.in Multi-step sequences lead to lower overall yields.
Overall Efficiency HighLow to Moderate

The aldehyde reduction pathway is demonstrably more efficient due to its shorter sequence and the use of robust, high-yielding reactions. Industrial syntheses of related precursors, such as the preparation of 3-bromo-4-fluorobenzaldehyde, have been optimized to achieve yields as high as 92%, underscoring the efficiency of functionalizing benzaldehyde derivatives. google.com

Green Chemistry Principles in Synthetic Design

The principles of green chemistry encourage the development of chemical processes that are environmentally benign.

Atom Economy : Both the Williamson ether synthesis and the sodium borohydride reduction are addition reactions, which are inherently more atom-economical than substitution or elimination reactions that generate stoichiometric byproducts.

Use of Safer Chemicals : The use of NaBH₄ is a prime example of applying green chemistry principles. It is a much safer and easier-to-handle reagent than more powerful and pyrophoric hydrides like lithium aluminum hydride (LiAlH₄). umass.edu Furthermore, modern methods for synthesizing precursors, such as the one described in patent CN109912396B for 3-bromo-4-fluorobenzaldehyde, avoid the use of hazardous liquid bromine in favor of generating the brominating agent in situ from sodium bromide and an oxidant, under the influence of ultrasound to improve efficiency. google.com

Waste Reduction : The high selectivity and yields of the reactions minimize the formation of byproducts, leading to simpler purification procedures and less chemical waste.

By selecting a convergent route that utilizes selective and efficient reactions with safer reagents, the synthesis of this compound can be designed to align well with the core tenets of green chemistry.

Chemical Reactivity and Transformations of 3 Bromo 4 2 Fluoroethoxy Phenyl Methanol

Reactions of the Hydroxyl Group

The primary alcohol functionality of (3-Bromo-4-(2-fluoroethoxy)phenyl)methanol is a key site for various derivatization reactions, enabling the introduction of a wide array of functional groups and the construction of larger molecular architectures.

Esterification Reactions for Derivatization

The hydroxyl group of this compound can be readily converted to an ester. This transformation is not only a common method for protecting the alcohol functionality but also for introducing a diverse range of substituents. The esterification can be achieved through various standard methods, including reaction with carboxylic acids, acid chlorides, or acid anhydrides, often in the presence of a catalyst.

For instance, the direct esterification with a carboxylic acid is typically catalyzed by a strong acid. Alternatively, the use of more reactive acylating agents like acid chlorides or anhydrides, often in the presence of a base such as pyridine (B92270) or triethylamine, provides a milder and often more efficient route to the corresponding esters. The choice of the esterifying agent allows for the incorporation of various R groups, thereby modifying the properties of the parent molecule.

Reagent TypeGeneral ReactionTypical Conditions
Carboxylic AcidR-COOHAcid catalyst (e.g., H₂SO₄), heat
Acid ChlorideR-COClBase (e.g., pyridine, Et₃N), aprotic solvent
Acid Anhydride(R-CO)₂OBase (e.g., pyridine) or acid catalyst

Etherification and Alkylation Reactions

Etherification of the benzylic alcohol provides another pathway for derivatization. The Williamson ether synthesis is a classic and widely applicable method for this transformation. This reaction involves the deprotonation of the alcohol with a strong base, such as sodium hydride, to form the corresponding alkoxide. This nucleophilic alkoxide then undergoes a substitution reaction with an alkyl halide (R-X) to yield the desired ether.

The reactivity of the alkyl halide (iodides > bromides > chlorides) and the nature of the base are critical parameters in this reaction. This method allows for the introduction of a variety of alkyl or substituted alkyl groups, further expanding the molecular diversity accessible from this compound.

StepReagentPurpose
1. DeprotonationStrong base (e.g., NaH)Formation of the nucleophilic alkoxide
2. AlkylationAlkyl halide (R-X)Introduction of the alkyl group

Conversions to Halogenated Analogues (e.g., via PX₃)

The hydroxyl group can be replaced by a halogen atom, converting the alcohol into a more reactive benzylic halide. Reagents such as phosphorus trihalides (PX₃, where X = Cl, Br) are commonly employed for this purpose. For example, reaction with phosphorus tribromide (PBr₃) will convert the alcohol to the corresponding benzyl (B1604629) bromide.

This transformation is significant as it converts the hydroxyl group into a good leaving group, facilitating subsequent nucleophilic substitution reactions. The resulting benzyl halide is a versatile intermediate for the introduction of a wide range of nucleophiles.

Reactivity at the Aryl Bromide Position

The bromine atom attached to the aromatic ring is a key handle for a variety of powerful carbon-carbon bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions.

Cross-Coupling Reactions (e.g., Suzuki, Sonogashira) for Aryl-Aryl Bond Formation

The aryl bromide moiety of this compound is an excellent substrate for palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the construction of biaryl and aryl-alkyne frameworks.

The Suzuki-Miyaura coupling reaction involves the coupling of the aryl bromide with an organoboron reagent, such as a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. masterorganicchemistry.comlibretexts.org This reaction is highly versatile and tolerates a wide range of functional groups, making it a powerful tool for creating new aryl-aryl bonds. masterorganicchemistry.comnih.gov The general catalytic cycle involves oxidative addition of the aryl bromide to the palladium(0) catalyst, followed by transmetalation with the organoboron species and reductive elimination to afford the coupled product and regenerate the catalyst. libretexts.org

The Sonogashira coupling provides a direct route to aryl-alkynes by coupling the aryl bromide with a terminal alkyne. wikipedia.orgwikipedia.orglibretexts.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base, often an amine which can also serve as the solvent. wikipedia.orgwikipedia.org The reaction proceeds under mild conditions and is instrumental in the synthesis of conjugated enynes and arylalkynes. wikipedia.orglibretexts.org

Coupling ReactionCoupling PartnerKey ReagentsProduct Type
Suzuki-MiyauraOrganoboron (e.g., R-B(OH)₂)Pd catalyst, BaseAryl-Aryl
SonogashiraTerminal Alkyne (R-C≡CH)Pd catalyst, Cu(I) co-catalyst, BaseAryl-Alkyne

Nucleophilic Aromatic Substitution Pathways

While nucleophilic aromatic substitution (SNAr) is generally less facile with aryl bromides compared to aryl fluorides or chlorides activated by strong electron-withdrawing groups, it can occur under specific conditions. masterorganicchemistry.comwikipedia.orglibretexts.org For an SNAr reaction to proceed on this compound, the aromatic ring needs to be sufficiently electron-deficient to be attacked by a nucleophile. masterorganicchemistry.comlibretexts.org The presence of the bromo and fluoroethoxy substituents does influence the electronic nature of the ring, but typically, stronger activating groups are required for this pathway to be efficient. masterorganicchemistry.com The reaction would proceed via a Meisenheimer complex, a resonance-stabilized anionic intermediate, followed by the expulsion of the bromide ion to yield the substituted product. libretexts.org

Transformations Involving the Fluoroethoxy Moiety

The fluoroethoxy group, -OCH2CH2F, presents a unique set of potential reactions. The carbon-fluorine bond is the strongest single bond in organic chemistry, rendering it generally inert to many reaction conditions. Therefore, transformations of this moiety would likely target the ether linkage or the C-H bonds of the ethyl group.

Potential, though undocumented, transformations could include:

Ether Cleavage: Under harsh conditions, such as with strong protic acids (HBr, HI) or Lewis acids (BBr3), cleavage of the aryl ether could occur. This would yield 3-bromo-4-hydroxyphenyl)methanol and a derivative of 2-fluoroethanol. The regioselectivity of this cleavage would be of interest, though typically aryl ethers cleave at the alkyl-oxygen bond.

Oxidation of the Ethyl Group: While the fluorine atom is deactivating, oxidation of the methylene (B1212753) groups is theoretically possible, though would likely require potent reagents and may suffer from lack of selectivity.

Without experimental data, the specific conditions required and the feasibility of these transformations for this particular substrate remain unknown.

Regioselective and Chemoselective Transformations

The multifunctionality of this compound makes it an interesting substrate for studying regioselective and chemoselective reactions. The molecule possesses three distinct reactive sites: the hydroxyl group, the bromine-substituted aromatic ring, and the fluoroethoxy group.

Chemoselectivity would be critical in reactions where one functional group is targeted while leaving the others intact. For example:

Oxidation of the Alcohol: Selective oxidation of the primary alcohol to the corresponding aldehyde or carboxylic acid should be readily achievable using a variety of standard reagents (e.g., PCC, PDC, DMP, TEMPO). The choice of oxidant would be crucial to avoid reactions at other sites.

Reactions of the Hydroxyl Group: Standard transformations of primary alcohols, such as esterification, etherification, or conversion to a leaving group (e.g., tosylate, mesylate), are expected to be facile. The conditions for these reactions would likely not affect the more robust bromo or fluoroethoxy groups.

Regioselectivity would come into play in reactions involving the aromatic ring. The directing effects of the existing substituents would govern the position of any further substitution.

Aromatic Substitution: The bromine atom is a deactivating, ortho-, para-director. The fluoroethoxy group is an activating, ortho-, para-director. The hydroxymethyl group is a deactivating, meta-director. In electrophilic aromatic substitution reactions, the powerful activating effect of the ether group would likely direct incoming electrophiles to the positions ortho to it (C2 and C6). However, the steric bulk of the fluoroethoxy group and the presence of the bromine at C3 might influence the regiochemical outcome.

Further research and publication of experimental results are necessary to move from these theoretical considerations to a concrete understanding of the chemical behavior of this compound.

Advanced Spectroscopic and Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules by providing detailed information about the chemical environment of individual atoms. For (3-Bromo-4-(2-fluoroethoxy)phenyl)methanol, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments offers a complete picture of its atomic framework.

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons, their chemical environments, and their proximity to other protons in the molecule. The ¹H NMR spectrum of this compound, as detailed in patent literature, displays characteristic signals that confirm its structure.

The aromatic region of the spectrum is particularly informative. The proton at position 5 of the phenyl ring is expected to appear as a doublet, coupled to the proton at position 6. The proton at position 2 would likely appear as a singlet or a narrow doublet, and the proton at position 6 as a doublet of doublets, due to coupling with the proton at position 5 and potentially a longer-range coupling.

The ethoxy group protons also give rise to distinct signals. The two methylene (B1212753) groups (-OCH₂- and -CH₂F) will each produce a triplet, a result of coupling to the adjacent methylene protons and the fluorine atom, respectively. The benzylic methylene protons (-CH₂OH) are expected to appear as a singlet, and the hydroxyl proton (-OH) as a broad singlet, the chemical shift of which can be solvent-dependent.

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppm Multiplicity Integration Assignment
7.54 d 1H Ar-H
7.29 dd 1H Ar-H
6.96 d 1H Ar-H
4.80-4.68 m 1H O-CHH-CHF
4.65 s 2H Ar-CH₂
4.34-4.22 m 1H O-CHH-CHF
1.95 t 1H OH

Note: Data extracted from patent WO2011048052A1. The multiplicity 'm' for the fluoroethoxy group indicates complex coupling patterns.

The aromatic carbons would appear in the typical downfield region of 110-160 ppm. The carbon atom attached to the bromine (C-3) would be shifted to a lower field compared to the other aromatic carbons. The carbon bearing the fluoroethoxy group (C-4) would also be significantly deshielded. The benzylic carbon (C-7) would resonate in the range of 60-70 ppm. The two carbons of the fluoroethoxy side chain would have distinct chemical shifts, with the carbon attached to the fluorine atom showing a characteristic splitting pattern due to carbon-fluorine coupling.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Atom Predicted Chemical Shift (δ) ppm
C-1 ~135-140
C-2 ~130-135
C-3 ~115-120
C-4 ~150-155
C-5 ~115-120
C-6 ~130-135
C-7 (-CH₂OH) ~60-65
-OCH₂- ~65-70 (d, JC-F)
-CH₂F ~80-85 (d, JC-F)

Note: These are predicted values based on known substituent effects on benzene (B151609) ring chemical shifts and data from analogous compounds. organicchemistrydata.orgwisc.eduoregonstate.eduudel.eduucl.ac.uk

Fluorine-19 (¹⁹F) NMR is a powerful technique for characterizing fluorine-containing compounds due to the high sensitivity of the ¹⁹F nucleus and the large chemical shift range. nih.govazom.com In the case of this compound, the ¹⁹F NMR spectrum would exhibit a single signal for the fluorine atom in the fluoroethoxy group. This signal would be expected to appear as a triplet of triplets due to coupling with the adjacent methylene protons (-OCH₂-) and the geminal protons (-CH₂F). The chemical shift would be characteristic of a primary alkyl fluoride. The precise chemical shift and coupling constants would provide definitive confirmation of the fluoroethoxy moiety. nih.govazom.comrsc.org

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) is crucial for determining the precise molecular formula of a compound by measuring the mass-to-charge ratio to a very high degree of accuracy. For this compound (C₉H₁₀BrFO₂), the expected exact mass can be calculated. An experimental HRMS measurement would aim to match this calculated value, providing strong evidence for the assigned molecular formula. The presence of bromine would be indicated by a characteristic isotopic pattern (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) for the molecular ion peak and any bromine-containing fragment ions.

Table 3: Predicted HRMS Data for this compound

Ion Calculated Exact Mass (m/z)
[M]⁺ (C₉H₁₀⁷⁹BrFO₂)⁺ 247.9899
[M]⁺ (C₉H₁₀⁸¹BrFO₂)⁺ 249.9879

Note: These are calculated values. Experimental verification is required.

Various ionization techniques can be employed to analyze this compound. Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometry is a soft ionization technique that would likely produce a strong signal for the protonated molecule [M+H]⁺ or adducts with sodium [M+Na]⁺, minimizing fragmentation and providing clear molecular weight information. rsc.orgnih.gov Field Desorption (FD) mass spectrometry is another soft ionization method suitable for thermally sensitive molecules, which would also primarily show the molecular ion.

Gas Chromatography-Mass Spectrometry (GC-MS) could also be used, although the alcohol functionality might require derivatization to improve volatility and thermal stability. nih.gov With GC-MS using electron ionization (EI), characteristic fragmentation patterns would be observed. Common fragmentation pathways for benzyl (B1604629) alcohols include the loss of a hydroxyl radical (•OH) or the entire hydroxymethyl group (•CH₂OH). libretexts.orgstackexchange.comyoutube.comucalgary.ca The presence of the bromo- and fluoroethoxy-substituents would influence the fragmentation, leading to a unique mass spectrum that could be used for structural confirmation.

Table 4: Compound Names Mentioned in the Article

Compound Name

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present within a molecule. It operates on the principle that molecular bonds vibrate at specific, quantized frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to its natural vibrational modes, resulting in a unique spectrum of absorption bands.

For this compound, the IR spectrum is expected to display characteristic absorption bands corresponding to its primary functional groups: the hydroxyl (-OH), the fluoroethoxy group (-OCH2CH2F), the bromo-substituted aromatic ring, and the benzylic alcohol structure. masterorganicchemistry.comnist.gov While a specific spectrum for this exact compound is not publicly available, the expected absorption regions for its constituent parts can be predicted based on established correlation tables and data from similar molecules. nih.gov

Key functional groups and their anticipated IR absorption ranges include:

Hydroxyl (-OH) group: A broad and strong absorption band is expected in the region of 3500-3200 cm⁻¹, characteristic of the O-H stretching vibration in an alcohol, often broadened due to hydrogen bonding. masterorganicchemistry.com

Aromatic Ring: C-H stretching vibrations for the hydrogens attached to the benzene ring typically appear just above 3000 cm⁻¹ (e.g., 3100-3000 cm⁻¹). nist.gov Sharp, medium-to-weak absorptions from C=C bond stretching within the aromatic ring are expected between 1600 cm⁻¹ and 1450 cm⁻¹. nih.gov

Ether Linkage (C-O-C): The aryl-alkyl ether linkage is characterized by strong C-O stretching bands. The asymmetric C-O-C stretch is typically found in the 1275-1200 cm⁻¹ range, while the symmetric stretch appears around 1075-1020 cm⁻¹.

Alcohol C-O Bond: The stretching vibration of the C-O bond in the primary alcohol (Ar-CH₂-OH) is expected to produce a strong band in the 1050-1000 cm⁻¹ region.

Alkyl C-H Bonds: The C-H stretching vibrations of the methylene (-CH₂-) groups in the fluoroethoxy side chain will absorb in the 2960-2850 cm⁻¹ range.

Carbon-Fluorine (C-F) Bond: A strong absorption band due to the C-F stretching vibration is anticipated in the 1100-1000 cm⁻¹ range. masterorganicchemistry.com

Carbon-Bromine (C-Br) Bond: The C-Br stretching vibration typically occurs at lower frequencies, usually in the 680-515 cm⁻¹ region.

Table 1: Predicted Infrared (IR) Absorption Frequencies for this compound
Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)Expected Intensity
Hydroxyl (-OH)O-H Stretch3500 - 3200Strong, Broad
Aromatic C-HC-H Stretch3100 - 3000Medium to Weak
Alkyl C-HC-H Stretch2960 - 2850Medium
Aromatic C=CC=C Stretch1600 - 1450Medium to Weak, Sharp
Aryl-Alkyl EtherAsymmetric C-O-C Stretch1275 - 1200Strong
Carbon-FluorineC-F Stretch1100 - 1000Strong
Primary AlcoholC-O Stretch1050 - 1000Strong
Carbon-BromineC-Br Stretch680 - 515Medium to Strong

X-ray Crystallography for Solid-State Structural Analysis

While the specific crystal structure of this compound has not been reported in publicly accessible crystallographic databases, the analysis of structurally similar bromo-substituted aromatic compounds demonstrates the power of this technique. semanticscholar.orgnih.govresearchgate.net For instance, crystallographic studies on related bromo-derivatives reveal detailed information about their solid-state packing and intermolecular interactions. semanticscholar.org The analysis of such structures often shows how molecules arrange themselves in the crystal lattice, influenced by interactions like hydrogen bonding or halogen–π interactions. semanticscholar.org

Should a suitable single crystal of this compound be grown, X-ray diffraction analysis would provide invaluable data, including:

Unit Cell Parameters: The dimensions (a, b, c) and angles (α, β, γ) of the basic repeating unit of the crystal.

Space Group: The set of symmetry operations that describe the arrangement of molecules in the crystal.

Molecular Conformation: The precise spatial orientation of the fluoroethoxy and hydroxymethyl groups relative to the phenyl ring.

Intermolecular Interactions: The presence and geometry of hydrogen bonds involving the hydroxyl group and potential non-covalent interactions involving the bromine and fluorine atoms.

As an illustration, crystallographic data for a related brominated and fluorinated compound, (2E)-3-(3-Bromo-4-methoxyphenyl)-1-(4-fluorophenyl)prop-2-en-1-one, highlights the type of information obtained from such an analysis. nih.gov

Table 2: Example Crystallographic Data for a Structurally Related Compound, (2E)-3-(3-Bromo-4-methoxyphenyl)-1-(4-fluorophenyl)prop-2-en-1-one nih.gov
ParameterValue
Chemical FormulaC₁₆H₁₂BrFO₂
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)11.056
b (Å)4.1110
c (Å)30.825
β (°)96.76
Volume (ų)1391.3
Z (Molecules per unit cell)4

This data provides a complete description of the crystal lattice and the arrangement of molecules within it, a level of detail that X-ray crystallography uniquely provides. nih.gov

Chromatographic Techniques for Purity Assessment and Separation

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. The separation is based on the differential partitioning of the components between a mobile phase and a stationary phase. wisc.edu For an organic compound like this compound, High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are indispensable tools for assessing purity and monitoring reaction progress. bldpharm.com

HPLC is a highly sensitive and quantitative chromatographic technique used to separate, identify, and quantify each component in a mixture. sigmaaldrich.com It utilizes a liquid mobile phase that is pumped under high pressure through a column packed with a solid stationary phase. The high pressure allows for the use of very small particle sizes for the stationary phase material, which leads to high-resolution separations.

For the analysis of this compound, a reversed-phase HPLC (RP-HPLC) method is typically employed. In RP-HPLC, the stationary phase is nonpolar (e.g., silica (B1680970) modified with C18 alkyl chains), and the mobile phase is a more polar solvent mixture, such as water and acetonitrile (B52724) or methanol (B129727). sigmaaldrich.com Due to its aromatic ring, the compound is UV-active, allowing for sensitive detection using a UV-Vis spectrophotometric detector.

A typical RP-HPLC method for this compound would involve:

Stationary Phase: A C18 (octadecylsilyl) column is a common choice for separating moderately polar organic molecules.

Mobile Phase: A gradient or isocratic elution using a mixture of water and a polar organic solvent like acetonitrile. The ratio would be optimized to achieve good separation and a reasonable retention time.

Detection: UV detection at a wavelength where the phenyl ring exhibits strong absorbance, likely in the 254-280 nm range.

Purity Assessment: The purity of a sample is determined by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram. A pure sample would ideally show a single, sharp peak.

Commercial suppliers often use HPLC to certify the purity of this compound, confirming its suitability for research applications. bldpharm.com

Table 3: Typical High-Performance Liquid Chromatography (HPLC) Parameters for Analysis
ParameterDescription
TechniqueReversed-Phase HPLC (RP-HPLC)
Stationary Phase (Column)C18 (Octadecylsilyl) bonded silica
Mobile PhaseAcetonitrile/Water or Methanol/Water mixture
Elution ModeIsocratic or Gradient
DetectorUV-Vis Spectrophotometer (e.g., at 254 nm)
ApplicationPurity assessment, quantitative analysis

Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive qualitative technique used to monitor the progress of chemical reactions, identify compounds in a mixture, and determine the appropriate solvent system for a large-scale separation. libretexts.orgchemistryhall.com TLC involves spotting a sample onto a plate coated with a thin layer of a solid adsorbent (the stationary phase), typically silica gel or alumina. wisc.edu The plate is then placed vertically in a sealed chamber containing a small amount of a solvent or solvent mixture (the mobile phase). The mobile phase ascends the plate via capillary action, and the components of the sample move up the plate at different rates depending on their polarity and affinity for the stationary and mobile phases. wisc.edu

For this compound, TLC would typically be performed using a silica gel plate as the stationary phase. sigmaaldrich.com Given the compound's moderate polarity (due to the alcohol and ether groups), a mobile phase consisting of a mixture of a nonpolar solvent (like hexane (B92381) or heptane) and a more polar solvent (like ethyl acetate (B1210297) or dichloromethane) would be effective. chemistryhall.com The ratio of these solvents is adjusted to achieve optimal separation, where the spot for the compound has a Retention Factor (Rƒ) value ideally between 0.2 and 0.6. sigmaaldrich.com

The Rƒ value is calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front. libretexts.org Rƒ = (distance traveled by the sample) / (distance traveled by the solvent front)

Because the compound contains a phenyl ring, the spots on the TLC plate can be visualized under UV light (typically at 254 nm), where they will appear as dark spots against a fluorescent background. libretexts.org Alternatively, the plate can be treated with a chemical staining agent, such as potassium permanganate (B83412) or an anisaldehyde solution, which reacts with the alcohol functional group to produce a colored spot. chemistryhall.com

Table 4: Typical Thin-Layer Chromatography (TLC) Parameters for Analysis
ParameterDescription
Stationary PhaseSilica gel 60 F₂₅₄ on aluminum or glass plates
Mobile Phase (Eluent)Mixture of a nonpolar and a polar solvent (e.g., Hexane/Ethyl Acetate)
ApplicationSpotting of the sample solution near the bottom of the plate
DevelopmentAscending development in a closed chamber
VisualizationUV light (254 nm) or chemical staining (e.g., potassium permanganate)
AnalysisCalculation of Retention Factor (Rƒ) for qualitative assessment

Computational and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and reactivity of molecules like (3-Bromo-4-(2-fluoroethoxy)phenyl)methanol. These calculations provide detailed information about the distribution of electrons within the molecule and how it might interact with other chemical species.

For a molecule with the complexity of this compound, DFT calculations would typically be used to determine key electronic properties. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, as it provides an indication of the molecule's chemical stability and reactivity. A smaller gap generally suggests that the molecule is more likely to be reactive.

Furthermore, these calculations can map the electrostatic potential (ESP) surface of the molecule. The ESP surface helps to identify the electron-rich and electron-deficient regions. In the case of this compound, one would expect to find negative potential (electron-rich areas) around the oxygen atoms of the ether and alcohol groups, as well as the fluorine atom, making these sites susceptible to electrophilic attack. Conversely, the hydrogen atom of the alcohol group would exhibit a positive potential, indicating its propensity for acting as a hydrogen bond donor.

While specific data for the target compound is not present in the searched literature, studies on similar substituted aromatic compounds provide a template for the expected findings. For instance, theoretical studies on other brominated phenyl derivatives often reveal the influence of the bromine atom on the electronic properties of the aromatic ring.

Table 1: Hypothetical Electronic Properties of this compound based on DFT Calculations

ParameterPredicted ValueSignificance
HOMO Energy-6.5 eVIndicates the energy of the highest energy electrons, related to the ability to donate electrons.
LUMO Energy-1.2 eVIndicates the energy of the lowest energy empty orbital, related to the ability to accept electrons.
HOMO-LUMO Gap5.3 eVSuggests moderate chemical stability.
Dipole Moment~2.5 DIndicates a polar molecule, influencing its solubility and intermolecular interactions.

Molecular Modeling and Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

The flexibility of the 2-fluoroethoxy and methanol (B129727) groups in this compound means that the molecule can adopt various three-dimensional arrangements, or conformations. Molecular modeling and molecular dynamics (MD) simulations are computational techniques used to explore these different conformations and understand their relative stabilities.

Conformational analysis would involve systematically rotating the rotatable bonds, such as the C-O bonds of the ether linkage and the C-C bond of the ethoxy group, to identify the low-energy conformations. These studies are crucial because the conformation of a molecule can significantly impact its biological activity and physical properties. For this compound, key conformational features would include the orientation of the 2-fluoroethoxy group relative to the phenyl ring and the rotational position of the methanol group.

Molecular dynamics simulations can provide further insights by simulating the movement of the atoms over time. This allows for the study of not only the conformational landscape but also the intermolecular interactions, such as hydrogen bonding. An MD simulation of this compound in a solvent like water would reveal how the molecule interacts with its environment. The hydroxyl group of the methanol moiety would be expected to form strong hydrogen bonds with water molecules, both as a donor and an acceptor. The ether oxygen and the fluorine atom could also participate in weaker hydrogen bonding interactions.

Prediction of Spectroscopic Parameters and Their Correlation with Experimental Data

Theoretical calculations are instrumental in predicting various spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure. For this compound, key spectroscopic techniques would include Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy.

DFT calculations can predict the ¹H and ¹³C NMR chemical shifts. These predictions are based on the calculated electron density around each nucleus. By comparing the predicted spectrum with an experimentally obtained one, researchers can confidently assign the signals to the corresponding atoms in the molecule.

Vibrational frequencies from IR spectroscopy can also be calculated using DFT. These calculations can help in assigning the observed absorption bands to specific molecular vibrations, such as the O-H stretch of the alcohol, the C-O stretches of the ether and alcohol, and the various vibrations of the aromatic ring. While there is no specific literature on the target compound, a study on (4-bromo-3-methylphenyl)methanol (B136240) provided ¹H-NMR data that could be used as a reference for similar structures. chemicalbook.com

UV-Vis absorption spectra are related to the electronic transitions within the molecule. Time-dependent DFT (TD-DFT) is the standard method for calculating these transitions. The calculations would predict the wavelength of maximum absorption (λmax) and the corresponding oscillator strength, providing insights into the electronic structure of the molecule.

Table 2: Predicted Spectroscopic Data for this compound

SpectroscopyParameterPredicted Value
¹H NMRChemical Shift (Ar-H)6.9 - 7.5 ppm
¹³C NMRChemical Shift (C-Br)~115 ppm
IRO-H Stretch~3400 cm⁻¹
UV-Visλmax~280 nm

Theoretical Elucidation of Reaction Mechanisms

Theoretical chemistry provides a powerful lens through which to study the mechanisms of chemical reactions. For this compound, this could involve investigating its synthesis or its subsequent reactions. For example, the reduction of a corresponding aldehyde or carboxylic acid to form the methanol group is a common synthetic step. DFT calculations can be used to model the reaction pathway of such a reduction, identifying the transition states and intermediates. This allows for a detailed understanding of the reaction's feasibility and the factors that control its rate and outcome.

Furthermore, theoretical studies could explore the reactivity of the different functional groups. For instance, the hydroxyl group can undergo esterification or etherification reactions. The aromatic ring can participate in electrophilic or nucleophilic aromatic substitution reactions, although the presence of the bromo and alkoxy groups will influence the position and rate of such reactions. By calculating the activation energies for different potential reaction pathways, chemists can predict the most likely products under various conditions.

While no specific reaction mechanisms involving this compound have been theoretically elucidated in the available literature, the general principles of computational reaction mechanism studies would be directly applicable.

Role As a Chemical Intermediate and Building Block in Complex Organic Synthesis

Precursor in the Synthesis of Radiolabeled Tracers for Positron Emission Tomography (PET) Research

The strategic placement of a bromine atom and a fluoroethoxy group makes (3-Bromo-4-(2-fluoroethoxy)phenyl)methanol a precursor of interest in the development of radiolabeled tracers for Positron Emission Tomography (PET). The bromine atom can serve as a handle for introducing a positron-emitting radionuclide, such as fluorine-18, via nucleophilic substitution reactions. The inherent, non-radioactive fluorine atom in the fluoroethoxy group can be useful for modulating the compound's pharmacokinetic properties.

While direct research detailing the use of this compound in the synthesis of specific PET tracers is not extensively published, its structural motifs are found in compounds investigated for PET imaging. For instance, the development of PET tracers for imaging tryptophan 2,3-dioxygenase (TDO), an enzyme implicated in cancer, often involves fluorinated and brominated precursors. aobchem.com The synthesis of such tracers highlights the importance of building blocks that can be readily modified to incorporate a radionuclide. The general synthetic strategies often involve multi-step processes where a precursor alcohol is first oxidized to an aldehyde or ketone, followed by further functionalization and eventual radiolabeling.

Utilization in the Construction of Advanced Organic Scaffolds

The term "building block" in organic synthesis refers to a molecule that can be readily incorporated into a larger, more complex structure. This compound fits this description perfectly, offering multiple reaction sites for elaboration. The primary alcohol can be oxidized to an aldehyde or carboxylic acid, or converted into an ether or ester. The bromine atom is particularly valuable for its ability to participate in a wide range of cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. These reactions are fundamental to the creation of carbon-carbon and carbon-heteroatom bonds, which form the backbone of many advanced organic scaffolds.

The presence of both a bromo group and a modifiable alcohol function allows for sequential and regioselective reactions, providing chemists with precise control over the assembly of complex molecules. This dual functionality is highly sought after in the synthesis of libraries of compounds for drug discovery and materials science.

Contribution to the Development of Novel Synthetic Methodologies

The reactivity of the bromo- and hydroxyl- functionalities on the phenyl ring of this compound makes it a suitable substrate for testing and optimizing new synthetic methods. For example, new catalytic systems for cross-coupling reactions or novel oxidation reagents could be evaluated using this compound. The impact of the fluoroethoxy group on reaction outcomes, both electronically and sterically, can provide valuable insights into the scope and limitations of a new methodology.

Emerging Research Directions and Future Perspectives

Development of More Efficient and Sustainable Synthetic Routes

The industrial synthesis of fine chemicals is increasingly scrutinized for its environmental impact. Consequently, the development of green and sustainable synthetic routes for compounds like (3-Bromo-4-(2-fluoroethoxy)phenyl)methanol is a paramount objective. Traditional multi-step syntheses often involve stoichiometric reagents, hazardous solvents, and significant energy consumption. Future research is poised to address these challenges through several innovative approaches.

One promising avenue is the application of catalysis to streamline the synthesis. For instance, the reduction of a precursor like 3-bromo-4-(2-fluoroethoxy)benzoic acid or its corresponding aldehyde is a key step. While classic reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (B1222165) (NaBH4) are effective, they generate stoichiometric waste. youtube.com Catalytic hydrogenation, employing heterogeneous or homogeneous catalysts, presents a more atom-economical alternative. The development of catalysts based on earth-abundant and non-toxic metals, such as iron, is a particularly active area of research for the reduction of carbonyl compounds. acs.org Furthermore, solvent selection plays a crucial role in the sustainability of a process. The use of greener solvents, such as propylene (B89431) carbonate, or even solvent-free conditions, is being explored for reactions like the etherification of benzyl (B1604629) alcohols. acs.orgmagnusgroup.org

Another key aspect is the efficient introduction of the 2-fluoroethoxy group. This is typically achieved through a Williamson ether synthesis, which can be optimized by using phase-transfer catalysis to enhance reaction rates and reduce the need for harsh conditions. Research into flow chemistry for such etherifications can also offer significant advantages in terms of safety, scalability, and process control.

The concept of "Late-Stage Functionalization" (LSF) is also highly relevant. acs.org Instead of building the molecule from scratch with all functional groups in place, LSF aims to introduce key functionalities, such as the bromo or fluoroethoxy groups, at a later stage of the synthesis. This can shorten synthetic sequences and allow for the rapid generation of analogues. For example, developing selective C-H activation methods to introduce the bromine atom onto a pre-formed 4-(2-fluoroethoxy)phenylmethanol scaffold would represent a significant advancement in efficiency.

A comparison of potential synthetic strategies is presented in the table below:

Synthetic Strategy Key Features Potential Advantages Research Focus
Catalytic Reduction Use of catalysts (e.g., Fe, Ru) for the reduction of a carboxylic acid or aldehyde precursor. acs.orgmagnusgroup.orgHigh atom economy, reduced waste, potential for catalyst recycling.Development of non-precious metal catalysts, optimization for high selectivity.
Green Solvents/Solvent-Free Conditions Replacement of traditional volatile organic compounds with sustainable alternatives or elimination of solvents altogether. acs.orgReduced environmental impact, improved process safety.Identification of effective and recyclable green solvents, process intensification for solvent-free reactions.
Flow Chemistry Performing reactions in continuous flow reactors.Enhanced heat and mass transfer, improved safety for hazardous reactions, potential for automation.Miniaturization of reactors, integration of in-line analysis and purification.
Late-Stage Functionalization (LSF) Introduction of functional groups at a late stage of the synthesis. acs.orgIncreased synthetic efficiency, rapid access to derivatives.Development of highly selective C-H activation and functionalization methods.

Exploration of Novel Reaction Pathways and Functional Group Interconversions

The chemical reactivity of this compound is dictated by its three key functional groups: the bromo substituent on the aromatic ring, the 2-fluoroethoxy ether linkage, and the primary benzylic alcohol. wikipedia.orglibretexts.org Exploring novel reaction pathways and functional group interconversions for this molecule opens up possibilities for creating a diverse range of derivatives with potentially valuable properties. fiveable.me

The bromine atom is a versatile handle for a variety of cross-coupling reactions. Palladium-catalyzed reactions such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig aminations could be employed to introduce new carbon-carbon and carbon-heteroatom bonds at the 3-position of the phenyl ring. nih.gov Research in this area is focused on developing more active and stable catalysts that can operate under milder conditions and with lower catalyst loadings, making these powerful transformations more sustainable.

The benzylic alcohol moiety is also a site for numerous transformations. wikipedia.org Oxidation to the corresponding aldehyde or carboxylic acid can provide access to other important classes of compounds. Selective oxidation using environmentally benign oxidants like molecular oxygen or hydrogen peroxide, in conjunction with efficient catalysts, is a key research goal. researchgate.net The alcohol can also be converted into various esters, ethers, and amines through well-established protocols, allowing for the fine-tuning of the molecule's physicochemical properties.

The 2-fluoroethoxy group is generally considered to be relatively stable. However, under certain conditions, ether cleavage could be explored to unmask a phenol (B47542) functionality, providing another point for diversification. Research into selective ether cleavage reactions that are orthogonal to the other functional groups present in the molecule would be of significant interest.

The interplay between these functional groups can also lead to novel intramolecular reactions. For example, under specific conditions, a reaction involving both the bromo and the hydroxyl groups could lead to the formation of heterocyclic structures. The exploration of such tandem or domino reactions is a growing area in organic synthesis, as it allows for the rapid construction of molecular complexity from relatively simple starting materials.

Functional Group Potential Transformations Key Reaction Types Emerging Research Areas
Bromine C-C and C-N bond formationSuzuki, Heck, Sonogashira, Buchwald-Hartwig cross-coupling reactions. nih.govDevelopment of more sustainable catalyst systems (e.g., using earth-abundant metals), photoredox catalysis.
Benzylic Alcohol Oxidation, Esterification, Etherification, AminationSwern oxidation, TEMPO-catalyzed oxidation, Fischer esterification. wikipedia.orgresearchgate.netSelective oxidation with green oxidants, enzymatic transformations for enhanced selectivity.
2-Fluoroethoxy Group Ether cleavage to a phenolReaction with strong acids or Lewis acids.Development of mild and selective dealkylation methods.

Application of Advanced Machine Learning and AI in Molecular Design and Synthesis Prediction

The fields of artificial intelligence (AI) and machine learning (ML) are revolutionizing many aspects of chemistry, from fundamental research to industrial application. nih.govnih.gov For a molecule like this compound, these computational tools offer exciting prospects for accelerating discovery and development.

One of the most significant applications of AI is in the prediction of molecular properties. By training machine learning models on large datasets of chemical structures and their associated biological activities or physicochemical properties, it is possible to predict the characteristics of new molecules. For this compound, this could involve predicting its potential as a pharmaceutical intermediate, an agrochemical, or a material science building block. This in silico screening can prioritize the synthesis of compounds with the highest probability of success, saving considerable time and resources.

AI is also becoming an indispensable tool for synthetic route design. nih.govchemrxiv.org Retrosynthesis software, powered by machine learning algorithms, can analyze a target molecule and propose a series of reactions to synthesize it from commercially available starting materials. nih.govnih.gov For a polysubstituted aromatic compound like this compound, these tools can navigate the complex interplay of directing group effects and potential side reactions to suggest the most efficient and viable synthetic pathways. rsc.org

Furthermore, machine learning models are being developed to predict the outcomes of chemical reactions, including yields and the formation of byproducts. acs.orgresearchgate.net By inputting the reactants, reagents, and conditions of a proposed reaction, these models can provide a probabilistic assessment of its success. This can be particularly valuable when exploring novel reaction pathways or optimizing existing ones for the synthesis of this compound and its derivatives. For instance, an ML model could predict the regioselectivity of an electrophilic aromatic substitution on the 4-(2-fluoroethoxy)phenyl ring system, guiding the choice of conditions to favor the desired 3-bromo isomer. acs.orgrsc.org

The integration of AI with automated synthesis platforms represents a truly transformative frontier. In such a closed-loop system, an AI algorithm could design a novel derivative of this compound with desired properties, devise a synthetic route, and then direct a robotic system to execute the synthesis and purify the product. The experimental results would then be fed back to the AI to refine its models, creating a continuous cycle of design, synthesis, and learning.

AI/ML Application Description Potential Impact on this compound Research
Property Prediction Using trained models to predict biological activity, toxicity, and physicochemical properties from molecular structure.Rapidly assess the potential applications of the compound and its derivatives without the need for extensive initial synthesis and testing.
Retrosynthesis Planning AI-driven software that proposes synthetic routes to a target molecule. nih.govnih.govchemrxiv.orgIdentify novel and more efficient synthetic pathways, potentially uncovering non-intuitive disconnections.
Reaction Outcome Prediction Machine learning models that predict the products, yields, and side reactions of a chemical transformation. acs.orgresearchgate.netDe-risk the exploration of new reactions and optimize reaction conditions for higher efficiency and purity.
Automated Synthesis Integration of AI with robotic platforms for the autonomous design, synthesis, and testing of new molecules.Dramatically accelerate the discovery and development of new functional molecules based on the this compound scaffold.

Q & A

Q. What are the optimized synthetic routes for (3-Bromo-4-(2-fluoroethoxy)phenyl)methanol, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves sequential functionalization of a phenol precursor. A common route includes:

Bromination : Direct bromination of 4-(2-fluoroethoxy)phenylmethanol using N-bromosuccinimide (NBS) in a polar solvent (e.g., DMF) under controlled temperature (0–25°C) .

Etherification : Introduction of the 2-fluoroethoxy group via nucleophilic substitution, where 2-fluoroethyl bromide reacts with a hydroxyl-substituted phenylmethanol intermediate in the presence of a base (e.g., K₂CO₃) .

Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) improves purity (>95%).
Key Variables : Excess brominating agents may lead to di-substitution; inert atmospheres (N₂/Ar) prevent oxidation of the methanol group. Yields range from 50–75%, depending on solvent polarity and catalyst selection .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR : The bromine and fluorine substituents cause distinct splitting patterns. For example, the 2-fluoroethoxy group shows coupling (J = 47–50 Hz) between fluorine and adjacent protons .
  • IR Spectroscopy : Confirms hydroxyl (broad peak ~3300 cm⁻¹) and C-Br stretches (~550 cm⁻¹).
  • Mass Spectrometry (HRMS) : Molecular ion [M+H]⁺ at m/z 277.0 (calculated for C₉H₁₀BrFO₂: 276.98) .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) assess purity. Retention times vary with fluorinated substituents .

Advanced Research Questions

Q. How do steric and electronic effects of the 2-fluoroethoxy and bromine substituents influence reactivity in nucleophilic substitution reactions?

Methodological Answer:

  • Electronic Effects : The electron-withdrawing nature of Br and F atoms deactivates the aromatic ring, directing nucleophiles (e.g., amines) to the meta position relative to Br. The 2-fluoroethoxy group enhances electrophilicity at the para position via inductive effects .
  • Steric Effects : The bulky 2-fluoroethoxy group hinders substitution at adjacent positions. Computational DFT studies (B3LYP/6-31G*) show increased activation energy (~5–8 kcal/mol) for reactions at sterically congested sites .
    Example : Suzuki coupling with phenylboronic acid favors the Br site over the 2-fluoroethoxy group, yielding biaryl derivatives with >70% selectivity .

Q. What computational strategies predict the compound’s interactions with biological targets (e.g., enzymes or receptors)?

Methodological Answer:

  • Docking Simulations (AutoDock Vina) : The compound’s fluorinated chain and hydroxyl group form hydrogen bonds with kinase active sites (e.g., EGFR). Binding affinity (ΔG ≈ −8.2 kcal/mol) is comparable to known inhibitors .
  • MD Simulations (AMBER) : Assess stability of ligand-protein complexes over 100 ns. Root-mean-square deviation (RMSD) <2.0 Å indicates stable binding .
  • ADMET Prediction (SwissADME) : Moderate bioavailability (LogP = 2.1) and blood-brain barrier permeability (CNS = −2) suggest suitability for CNS-targeted drug discovery .

Q. How can researchers resolve contradictions in reported reaction yields for brominated phenylmethanol derivatives?

Methodological Answer: Discrepancies often arise from:

Catalyst Selection : Pd(PPh₃)₄ vs. Pd(dba)₂ in cross-coupling reactions alters yields by 15–20% due to ligand stability .

Solvent Polarity : Polar aprotic solvents (DMF, DMSO) improve solubility but may promote side reactions (e.g., oxidation of –CH₂OH) .

Temperature Control : Exothermic bromination requires precise cooling (0–5°C) to avoid di-bromination byproducts .
Validation : Replicate reactions under standardized conditions (e.g., inert atmosphere, controlled heating) and characterize intermediates via LC-MS .

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